
5-Amino-6-(aminomethyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-(aminomethyl)pyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(aminomethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with appropriate amines and reducing agents. For example, a base-catalyzed three-component reaction involving ynals, isocyanates, and amines can yield highly decorated pyridine derivatives . Another method involves the use of Grignard reagents and pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign and cost-effective reagents is preferred to minimize the environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-(aminomethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Amino-6-(aminomethyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals, including anticancer agents and antibiotics.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-6-(aminomethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways . The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Muscimol: A psychoactive isoxazole that acts as a GABA receptor agonist.
6-Aminopyridin-3-ol: A phenolic antioxidant with significant biological activity.
Uniqueness
5-Amino-6-(aminomethyl)pyridin-3-ol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the pyridine ring. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
5-amino-6-(aminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H9N3O/c7-2-6-5(8)1-4(10)3-9-6/h1,3,10H,2,7-8H2 |
Clé InChI |
MPQFHPFVWJWGNF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1N)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


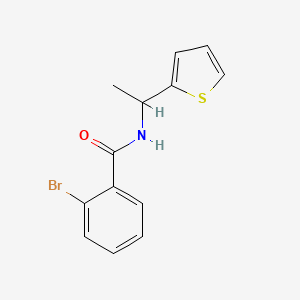
![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)

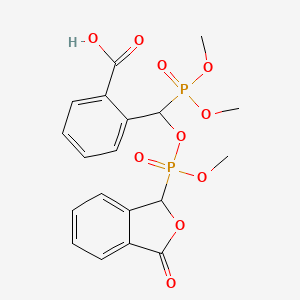
![Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)

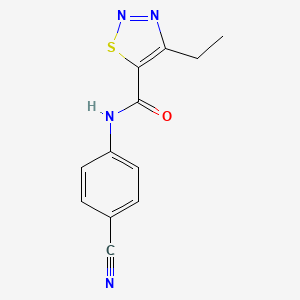
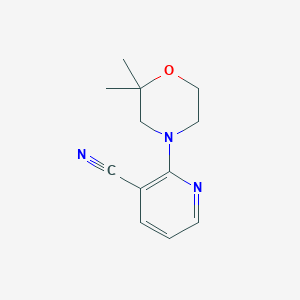
![3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)

![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)
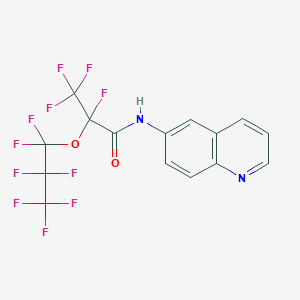

![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)
